molecular formula C50H96NO13P B12806586 D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate) CAS No. 117639-50-6

D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)

Cat. No.: B12806586
CAS No.: 117639-50-6
M. Wt: 950.3 g/mol
InChI Key: GSXWIWCWJJPWTG-NWHLJVKFSA-N
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Description

“D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)” is a complex organic compound that belongs to the class of glycosylated lipids. These compounds are characterized by the presence of a glucose moiety linked to lipid chains, which can significantly influence their biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex glycosylated lipids typically involves multiple steps, including:

    Glycosylation: The attachment of the glucose moiety to the lipid backbone.

    Phosphorylation: The addition of phosphate groups to specific positions on the glucose molecule.

Industrial Production Methods

Industrial production of glycosylated lipids often involves enzymatic methods to ensure specificity and yield. Enzymes such as glycosyltransferases and acyltransferases are commonly used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions can take place at the phosphate and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

Biology

In biological research, these compounds are investigated for their role in cell membrane structure and function, as well as their involvement in signaling pathways.

Medicine

Medically, glycosylated lipids are explored for their potential as drug delivery systems, particularly for targeting specific cells or tissues due to their ability to interact with cell membranes.

Industry

Industrially, these compounds are used in the formulation of cosmetics and personal care products, where they can act as moisturizers and emulsifiers.

Mechanism of Action

The mechanism of action of glycosylated lipids involves their interaction with cell membranes and proteins. The glucose moiety can facilitate binding to specific receptors, while the lipid chains can integrate into the lipid bilayer, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycolipids: Compounds with a carbohydrate moiety linked to a lipid.

    Phospholipids: Lipids containing a phosphate group.

    Sphingolipids: Lipids containing a sphingosine backbone.

Uniqueness

The uniqueness of “D-Glucose, 2-deoxy-2-(((3R)-3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-((3R)-3-((1-oxohexadecyl)oxy)tetradecanoate)” lies in its specific structure, which combines features of glycolipids and phospholipids, potentially offering unique biological activities and applications.

Properties

CAS No.

117639-50-6

Molecular Formula

C50H96NO13P

Molecular Weight

950.3 g/mol

IUPAC Name

[(3R)-1-[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl]oxy-1-oxotetradecan-3-yl] hexadecanoate

InChI

InChI=1S/C50H96NO13P/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-45(55)61-42(36-33-30-27-24-18-15-12-9-6-3)39-46(56)63-49-47(50(57)62-43(40-52)48(49)64-65(58,59)60)51-44(54)38-41(53)35-32-29-26-23-17-14-11-8-5-2/h41-43,47-50,52-53,57H,4-40H2,1-3H3,(H,51,54)(H2,58,59,60)/t41-,42-,43-,47-,48-,49-,50-/m1/s1

InChI Key

GSXWIWCWJJPWTG-NWHLJVKFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O

Origin of Product

United States

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